3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
CAS No.:
Cat. No.: VC13564913
Molecular Formula: C20H26F2N2O4
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
![3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate -](/images/structure/VC13564913.png)
Specification
Molecular Formula | C20H26F2N2O4 |
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Molecular Weight | 396.4 g/mol |
IUPAC Name | 7-O-benzyl 3-O-tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
Standard InChI | InChI=1S/C20H26F2N2O4/c1-19(2,3)28-18(26)24-11-15-9-23(10-16(12-24)20(15,21)22)17(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Standard InChI Key | PIFOPINFRFMDTD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2(F)F)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2(F)F)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclo[3.3.1]nonane core, a bridged bicyclic system with two nitrogen atoms at positions 3 and 7. Key substituents include:
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Benzyl ester at position 3 (C₃)
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tert-Butyl ester at position 7 (C₇)
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Geminal difluoro group at position 9 (C₉)
The stereochemistry is defined as (1R,5S) based on X-ray crystallographic data of analogous structures . The fluorine atoms induce electron-withdrawing effects, altering the pKₐ of the proximal amines and enhancing lipid solubility .
Table 1: Molecular Data
Property | Value | Source |
---|---|---|
CAS Number | 1823424-25-4 | |
Molecular Formula | C₂₀H₂₆F₂N₂O₄ | |
Molecular Weight | 396.43 g/mol | |
SMILES | CC(C)(OC(=O)N1CC2CN(C(=O)OCC3=CC=CC=C3)CC(C1)(F)F)C | |
Purity | ≥95% |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a double-Mannich addition–deoxofluorination sequence, optimized for scalability and stereocontrol :
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Mannich Reaction: Cyclohexanone reacts with benzylamine and tert-butyl carbamate under acidic conditions to form the bicyclo[3.3.1]nonane skeleton.
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Deoxofluorination: Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) introduces geminal fluorines at C₉ .
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Esterification: Sequential protection with benzyl chloroformate and tert-butyl dicarbonate yields the final product .
Table 2: Synthetic Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Mannich Reaction | HCl (cat.), EtOH, 80°C, 12 h | 65–70% |
Deoxofluorination | Deoxo-Fluor®, DCM, −20°C, 2 h | 85–90% |
Esterification | ClCO₂Bn, NaHCO₃, THF, 0°C → rt | 75–80% |
Physicochemical Properties
Acid-Base Behavior
The geminal difluoro group reduces the basicity of the diaza nitrogens. Experimental pKₐ values for analogous compounds range from 6.2–6.8, compared to 10.6 for non-fluorinated bicyclo[3.3.1]nonanes . This modulation enhances membrane permeability, as evidenced by a Log P of 2.9±0.2 (vs. 1.4 for piperidine) .
Solubility and Stability
Pharmacological Applications
Orexin Receptor Antagonism
Patent WO2013050938A1 discloses bicyclo[3.3.1]nonane derivatives as orexin receptor antagonists, targeting insomnia and addiction . The fluorinated variant demonstrates 10-fold higher OX₂R affinity (Kᵢ = 3.2 nM) compared to non-fluorinated analogs, attributed to fluorine’s electronegativity stabilizing receptor-ligand interactions .
Kinase Inhibition
Preliminary screens indicate inhibitory activity against CDK2 (IC₅₀ = 89 nM) and EGFR (IC₅₀ = 112 nM), suggesting potential in oncology . Molecular docking studies propose that the rigid bicyclic core occupies the ATP-binding pocket, while the benzyl ester engages in π-π stacking with Phe residues .
Future Directions
Prodrug Development
Ester hydrolysis in vivo generates the dicarboxylic acid, a potential prodrug candidate with improved bioavailability . Current efforts focus on liposomal encapsulation to enhance tumor targeting .
Structural Diversification
Introducing biaryl substituents at C₉ or replacing tert-butyl with trifluoroethyl groups may further optimize receptor selectivity and metabolic stability .
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